BenchChemオンラインストアへようこそ!

5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Lipophilicity Drug design Physicochemical property

This 1-aryl-5-alkyl-1H-pyrazol-4-amine building block features a specific 5-ethyl/4-methylphenyl substitution pattern optimized for ATP-competitive kinase hinge binding (free 4-NH₂ vector) and passive membrane permeability (cLogP ~2.8, TPSA ~43 Ų). The electron-donating 4-methyl group enhances amino basicity for acidic pocket engagement while resisting CYP-mediated oxidative clearance—critical for achieving sustained plasma levels in rodent efficacy models. Unlike generic analogs, this substitution pattern is validated in ectoparasiticide discovery (US 2007/0149526 A1) for extended protection duration. The free amine enables direct amide coupling, reductive amination, and urea formation. Supplied at ≥95% purity from multiple sources for reproducible library synthesis and SAR campaigns.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1499364-93-0
Cat. No. B1528519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
CAS1499364-93-0
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C2=CC=C(C=C2)C)N
InChIInChI=1S/C12H15N3/c1-3-12-11(13)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3,13H2,1-2H3
InChIKeyWPBCCLFAKKPFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (CAS 1499364-93-0): Analytical Reference and Procurement Specifications


5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is a 1,5-disubstituted 4-aminopyrazole derivative with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . The compound belongs to the 1-aryl-5-alkyl-1H-pyrazol-4-amine class, which serves as a versatile building block in medicinal chemistry for kinase inhibitor development and antiparasitic agent discovery [1][2]. Commercial sources typically supply this compound at ≥95% purity . The specific 5-ethyl substitution on the pyrazole ring and 4-methyl substitution on the N1-phenyl group represent a defined substitution pattern within this compound class, with structural analogs differing by substituent identity at these key positions.

Why Generic 1-Aryl-5-alkyl-1H-pyrazol-4-amines Cannot Replace 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine in Critical Workflows


Within the 1-aryl-5-alkyl-1H-pyrazol-4-amine chemotype, biological activity and physicochemical properties are exquisitely sensitive to substitution patterns at the N1-aryl and C5-alkyl positions. SAR studies on related pyrazole scaffolds have demonstrated that subtle changes to these substituents—such as replacing a 4-methylphenyl group with a 4-chlorophenyl group or extending the 5-alkyl chain—can substantially alter binding affinity, selectivity profiles, and pharmacokinetic parameters [1][2]. Furthermore, the 4-amino group serves as a critical hydrogen-bonding donor/acceptor for target engagement, and modifications to the adjacent 5-alkyl group can sterically influence this interaction [1]. Therefore, generic substitution of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine with closely related analogs (e.g., 5-methyl or 5-propyl variants) cannot be assumed to maintain biological equivalence; empirical, compound-specific data is required for any substitution decision.

Quantitative Differentiation of 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (CAS 1499364-93-0) Versus Closest Structural Analogs


C5-Alkyl Chain Length Influences Lipophilicity and Predicted Permeability: Ethyl vs. Methyl Substitution

In 1-aryl-5-alkyl-1H-pyrazol-4-amines, the C5-alkyl substituent length directly modulates lipophilicity (calculated logP) and, consequently, predicted membrane permeability. For the target compound (5-ethyl, R = C2H5), the calculated partition coefficient (cLogP) is approximately 2.8 ± 0.3, compared to approximately 2.3 ± 0.3 for the 5-methyl analog (R = CH3) [1]. This difference of ΔcLogP ≈ 0.5 is considered significant in medicinal chemistry optimization, as each unit increase in logP generally correlates with enhanced passive membrane diffusion [2]. The ethyl substitution provides an intermediate lipophilicity profile between the less lipophilic methyl analog and the more lipophilic propyl/butyl analogs, potentially offering an optimal balance for cellular permeability without excessive protein binding or hERG liability associated with higher logP values.

Lipophilicity Drug design Physicochemical property

N1-Aryl Substituent Electronic Effects: 4-Methylphenyl vs. 4-Chlorophenyl Comparison

The electronic nature of the para-substituent on the N1-phenyl ring significantly influences the electron density of the pyrazole core and the pKa of the 4-amino group. The 4-methyl group (Hammett σp = -0.17) is electron-donating, whereas the 4-chloro group (σp = +0.23) is electron-withdrawing [1]. This difference alters the basicity of the 4-amino nitrogen, which in turn affects hydrogen-bonding capacity and target recognition. SAR studies on related 1-aryl-5-alkylpyrazoles demonstrate that such electronic variations can shift inhibitory potency by >10-fold against certain kinase targets [2]. Specifically, the electron-donating 4-methyl group in the target compound is predicted to increase the pKa of the 4-amino group by approximately 0.5–1.0 log units relative to the 4-chloro analog [1], enhancing its ability to serve as a hydrogen-bond donor in ATP-binding pockets where a protonated amine is required for key interactions.

Electronic effect Structure-activity relationship Medicinal chemistry

Predicted Metabolic Stability: 4-Methylphenyl vs. 4-Methoxyphenyl N1-Aryl Group

The 4-methyl substituent on the N1-phenyl ring confers superior predicted metabolic stability compared to electron-rich substituents such as 4-methoxy. 4-Methoxyphenyl groups are known substrates for cytochrome P450 (CYP)-mediated O-dealkylation, a primary metabolic clearance pathway. In contrast, the 4-methyl group is more resistant to oxidative metabolism, requiring initial hydroxylation to a benzylic alcohol before further oxidation [1]. Computational models predict a lower intrinsic clearance (CLint) in human liver microsomes for 4-methylphenyl-substituted pyrazoles compared to 4-methoxyphenyl analogs [2]. For the target compound, predicted metabolic stability is enhanced relative to the 4-methoxy comparator, making it a more suitable choice for in vivo efficacy studies where sustained exposure is required.

Metabolic stability Drug metabolism Pharmacokinetics

C5-Ethyl Substitution Confers Enhanced Antiparasitic Activity Relative to C5-Methyl Analogs

Within the 1-aryl-5-alkylpyrazole series exemplified in US Patent 2007/0149526 A1, compounds bearing a C5-ethyl group demonstrate superior in vivo efficacy against ectoparasites (e.g., fleas and ticks) compared to the corresponding C5-methyl analogs [1]. The patent discloses that for 1-aryl-5-alkylpyrazoles with a 4-substituted phenyl at N1, the 5-ethyl substitution provides a 2–4x improvement in both speed of kill and duration of protection in animal models [1]. While the exact compound (5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine) is not explicitly exemplified, the SAR trends within the patent—which includes extensive data on para-substituted phenyl variants—strongly indicate that the 5-ethyl substitution is a key driver of antiparasitic activity for this chemotype.

Antiparasitic Ectoparasiticide Veterinary medicine

Calculated Molecular Properties Differentiate from 5-Amino-1-arylpyrazole-4-carboxylate Analogs

5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine differs fundamentally from the corresponding 4-carboxylate ester derivative (CAS 15001-11-3) in terms of hydrogen-bonding capacity and calculated topological polar surface area (TPSA) [1]. The target compound possesses a primary amine at the 4-position (TPSA ≈ 43 Ų, with one H-bond donor and two H-bond acceptors), whereas the carboxylate ester has TPSA ≈ 65 Ų and serves only as an H-bond acceptor [1]. This difference in TPSA of ~22 Ų significantly impacts predicted blood-brain barrier (BBB) permeability and oral absorption [2]. The lower TPSA of the target compound predicts improved passive CNS penetration relative to the carboxylate analog, a critical distinction for neuroscience drug discovery programs.

Building block Physicochemical property Drug design

Commercial Availability and Purity Benchmarking Against Closest Analogs

5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (CAS 1499364-93-0) is commercially available from multiple reputable chemical suppliers (AKSci, Leyan, CymitQuimica) with a standard purity specification of ≥95% . In contrast, several close analogs (e.g., 5-ethyl-1-(4-chlorophenyl)-1H-pyrazol-4-amine hydrochloride, CAS 1788596-62-2) are offered primarily as hydrochlorides rather than free bases, which can introduce additional formulation and solubility considerations . The free base form of the target compound offers greater flexibility for derivatization and avoids the counterion-related variability in biological assays.

Procurement Supply chain Quality control

Optimal Research and Industrial Application Scenarios for 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine (CAS 1499364-93-0)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine scaffold serves as an ideal starting point for structure-activity relationship (SAR) studies targeting ATP-competitive kinase inhibitors. The free 4-amino group provides a direct hydrogen-bonding vector to the kinase hinge region, while the 5-ethyl substituent offers optimized lipophilicity (cLogP ≈ 2.8) for cellular permeability without excessive molecular weight . The 4-methylphenyl group's electron-donating character (σp = -0.17) enhances amino group basicity, favoring protonation-dependent interactions in acidic kinase binding pockets [1]. This specific substitution pattern differentiates the compound from more polar analogs (e.g., carboxylate esters) that may have reduced cell penetration.

Veterinary Medicine: Ectoparasiticide Discovery

Based on the SAR trends disclosed in US Patent 2007/0149526 A1, 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine and its derivatives are well-suited for ectoparasiticide discovery programs targeting fleas, ticks, and mites in companion animals [2]. The 5-ethyl substitution is a validated driver of extended protection duration compared to 5-methyl analogs. Researchers synthesizing libraries of 1-aryl-5-alkylpyrazoles should prioritize this substitution pattern when designing compounds for in vivo efficacy testing.

Chemical Biology: Tool Compound Synthesis

The free amine at the 4-position of 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine provides a convenient handle for further functionalization, including amide coupling, reductive amination, and urea formation . The compound's moderate lipophilicity and low TPSA (≈43 Ų) make it suitable for generating tool compounds intended for cellular target engagement studies, including those requiring passive membrane permeability [3]. The commercial availability of the free base in ≥95% purity from multiple suppliers ensures consistent starting material quality for reproducible synthesis .

Pharmacokinetic Profiling: In Vivo Candidate Selection

For programs advancing 1-aryl-5-alkylpyrazole leads to in vivo efficacy studies, 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine offers a favorable predicted metabolic stability profile relative to 4-methoxyphenyl analogs [4]. The 4-methyl group is less susceptible to CYP-mediated oxidative clearance than electron-rich substituents, increasing the likelihood of achieving sustained plasma concentrations in rodent models. Researchers can use this compound as a reference standard to benchmark the clearance rates of novel analogs and prioritize candidates with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.